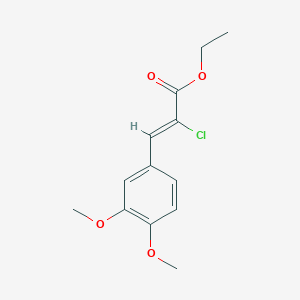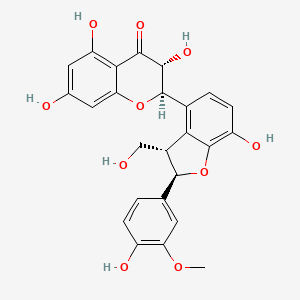
zinc;2-methanidyl-1,4-dimethylbenzene;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc;2-methanidyl-1,4-dimethylbenzene;chloride is a chemical compound that features a zinc ion coordinated with a 2-methanidyl-1,4-dimethylbenzene ligand and a chloride ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2-methanidyl-1,4-dimethylbenzene;chloride typically involves the reaction of zinc chloride with 2-methanidyl-1,4-dimethylbenzene under controlled conditions. One common method involves dissolving zinc chloride in an appropriate solvent, such as ethanol, and then adding 2-methanidyl-1,4-dimethylbenzene to the solution. The mixture is then heated gently, and the reaction is allowed to proceed until the desired product is formed .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors or large-scale batch reactors. These methods ensure consistent product quality and yield while minimizing production costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Zinc;2-methanidyl-1,4-dimethylbenzene;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often involving reducing agents such as hydrogen or metal hydrides.
Substitution: The chloride ion in the compound can be substituted with other anions or ligands through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as hydroxide ions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different zinc complexes, while substitution reactions can produce a variety of zinc-ligand compounds .
Wissenschaftliche Forschungsanwendungen
Zinc;2-methanidyl-1,4-dimethylbenzene;chloride has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of zinc;2-methanidyl-1,4-dimethylbenzene;chloride involves its interaction with molecular targets and pathways within biological systems. For example, in biological systems, zinc ions can enhance the up-regulation of specific mRNA, leading to decreased activation of certain pathways and reduced expression of pro-inflammatory cytokines . The compound’s effects are mediated through its ability to coordinate with various ligands and form stable complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to zinc;2-methanidyl-1,4-dimethylbenzene;chloride include other zinc-organic complexes, such as zinc;2-methanidyl-1,2-dimethylbenzene;chloride and zinc;2-methanidyl-1,3-dimethylbenzene;chloride .
Uniqueness
What sets this compound apart from similar compounds is its specific ligand coordination, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Eigenschaften
Molekularformel |
C9H11ClZn |
|---|---|
Molekulargewicht |
220.0 g/mol |
IUPAC-Name |
zinc;2-methanidyl-1,4-dimethylbenzene;chloride |
InChI |
InChI=1S/C9H11.ClH.Zn/c1-7-4-5-8(2)9(3)6-7;;/h4-6H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
RPWOUKUSRSWDPQ-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)[CH2-].[Cl-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane](/img/structure/B15092688.png)
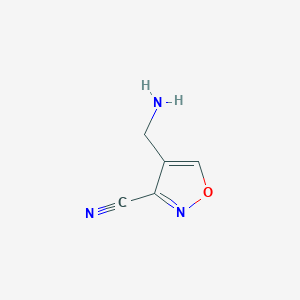
![1-[4-(Trifluoromethoxy)phenyl]cyclobutanol](/img/structure/B15092702.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-phenylalaninamide](/img/structure/B15092706.png)
![4-{2-[Ethyl(methyl)amino]ethyl}aniline](/img/structure/B15092708.png)
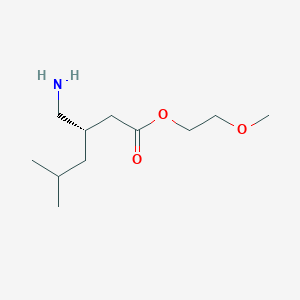
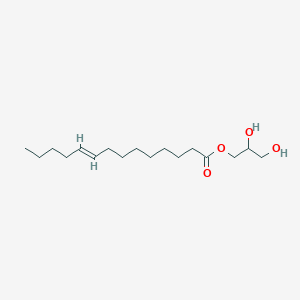
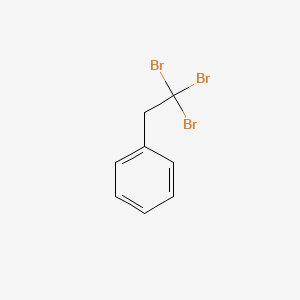

![1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B15092732.png)
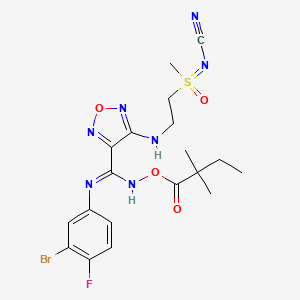
![1-[3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B15092757.png)
